Elacestrant-d4-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

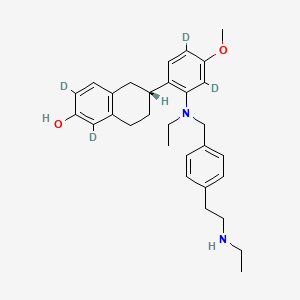

Elacestrant-d4-1 is a deuterated form of elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader (SERD). Elacestrant is primarily used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It functions by degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elacestrant is synthesized through a multi-step process. One of the key steps involves treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium(II) chloride (PdCl2) (PPh3)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Industrial Production Methods

The industrial production of elacestrant involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Elacestrant undergoes various chemical reactions, including:

Oxidation: Elacestrant can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within elacestrant, potentially altering its pharmacological properties.

Substitution: Elacestrant can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Pharmacological Properties

Elacestrant-d4-1 exhibits unique pharmacokinetic and pharmacodynamic characteristics due to its deuterium labeling. Deuterium substitution can enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles. Research indicates that elacestrant has an IC50 of 48 nM for ERα and 870 nM for ERβ, demonstrating its selective action on estrogen receptors .

Real-World Effectiveness

Recent studies have indicated that elacestrant demonstrates consistent efficacy in real-world settings. In a cohort of patients treated with elacestrant after one or two lines of endocrine therapy, the median PFS was reported at 9.4 months . This suggests that elacestrant may offer superior outcomes compared to traditional therapies across diverse patient populations.

Combination Therapies

Elacestrant's potential is further enhanced when used in combination with other targeted therapies. For instance, studies combining elacestrant with abemaciclib have shown promising results in terms of both safety and efficacy. In a recent trial involving patients with prior endocrine therapy exposure, the combination yielded a complete response rate of 5% and a partial response rate of 13% .

Case Study: Efficacy in ESR1 Mutations

A significant case study highlighted the effectiveness of elacestrant in patients with specific ESR1 mutations (D538G and Y537S). The study reported improved PFS outcomes for patients treated with elacestrant compared to those receiving standard therapies. This underscores the importance of genetic profiling in optimizing treatment strategies for breast cancer patients .

Safety Profile

The safety profile of elacestrant includes common adverse events such as musculoskeletal pain, nausea, and increased liver enzymes. However, these side effects are generally manageable and comparable to those associated with other SERDs . The tolerability of elacestrant makes it a viable option for long-term management of advanced breast cancer.

Mechanism of Action

Elacestrant-d4-1 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding disrupts downstream signaling pathways and promotes the degradation of the estrogen receptor. The degradation of ERα inhibits the transcriptional activity of estrogen-responsive genes, thereby reducing the proliferation of ER+ breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

Fulvestrant: Another SERD used in the treatment of ER+ breast cancer. Unlike elacestrant, fulvestrant is administered via intramuscular injection.

Amcenestrant: A selective estrogen receptor modulator (SERM) currently in clinical trials.

Giredestrant: Another oral SERD in clinical development.

Camizestrant: A SERD with similar pharmacological properties

Uniqueness of Elacestrant-d4-1

This compound is unique due to its oral bioavailability, which offers a more convenient administration route compared to injectable SERDs like fulvestrant. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to other SERDs .

Properties

Molecular Formula |

C30H38N2O2 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |

InChI Key |

SIFNOOUKXBRGGB-LSVQWTANSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.